molecular formula C11H13Br B8411532 5-Allyl-2-bromo-1,3-dimethylbenzene

5-Allyl-2-bromo-1,3-dimethylbenzene

Cat. No.: B8411532
M. Wt: 225.12 g/mol
InChI Key: HXTFGBVZRMMCQW-UHFFFAOYSA-N
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Description

5-Allyl-2-bromo-1,3-dimethylbenzene is a substituted aromatic compound featuring a bromine atom at the 2-position, methyl groups at the 1- and 3-positions, and an allyl group at the 5-position. This structure confers unique physicochemical and biological properties, distinguishing it from simpler dimethylbenzene derivatives.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

2-bromo-1,3-dimethyl-5-prop-2-enylbenzene

InChI

InChI=1S/C11H13Br/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3

InChI Key

HXTFGBVZRMMCQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Key differences arise from substituent effects on solubility, molecular volume, and reactivity. Below is a comparative analysis:

Compound Name Substituents Molar Water Solubility (mmol/L) Molecular Volume (ų) GABAA Receptor Modulation
2-Bromo-1,3-dimethylbenzene Br, 2x CH₃ 0.10 ~150 (estimated) Low affinity
2-Fluoro-1,3-dimethylbenzene F, 2x CH₃ 0.46 ~135 (estimated) Potentiates
5-Allyl-2-bromo-1,3-dimethylbenzene Br, 2x CH₃, Allyl (C₃H₅) <0.10 (predicted) ~190 (estimated) Likely inactive
2-Bromo-5-iodo-1,3-dimethylbenzene Br, I, 2x CH₃ Not reported ~220 (estimated) Unknown

Key Observations :

  • The allyl group in this compound increases molecular volume and hydrophobicity, likely reducing water solubility below the 0.10 mmol/L threshold observed for 2-bromo-1,3-dimethylbenzene . This places it outside the solubility range (0.10–0.46 mmol/L) associated with GABAA receptor modulation, suggesting negligible pharmacological activity in this context.
  • Halogen type (Br vs. F) significantly impacts solubility and receptor interactions. Fluorine’s smaller size and higher electronegativity enhance solubility and receptor binding compared to bromine .

Pharmacological Activity

  • 2-Bromo-1,3-dimethylbenzene : Exhibits low-affinity GABAA receptor modulation due to its solubility (0.10 mmol/L) at the lower bound of the cut-off range .
  • 2-Fluoro-1,3-dimethylbenzene : With higher solubility (0.46 mmol/L), it potentiates GABAA receptors, demonstrating a clear solubility-activity relationship .

Stability and Reactivity

  • 2-Bromo-5-iodo-1,3-dimethylbenzene: Stable under normal conditions but reactive with strong oxidizers . The allyl group in the target compound may introduce additional reactivity (e.g., polymerization or electrophilic addition).
  • Nitro-Substituted Derivatives : Nitro groups (e.g., 2-nitro-1,3-dimethylbenzene) increase hazards (explosivity, toxicity) compared to halogenated analogs .

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